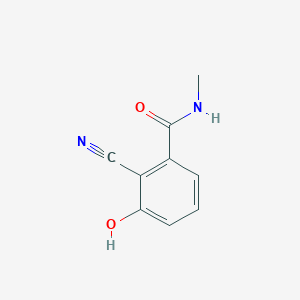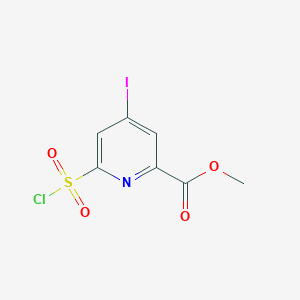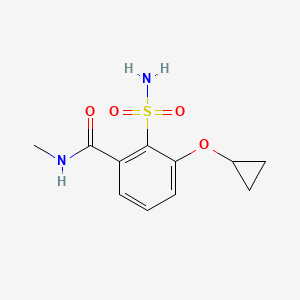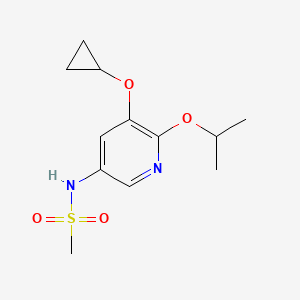
2-Cyano-3-hydroxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C9H8N2O2 It is a derivative of benzamide, featuring a cyano group (-CN) and a hydroxyl group (-OH) attached to the benzene ring, along with a methyl group (-CH3) attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-hydroxy-N-methylbenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Solvent-free reactions and fusion methods are often preferred for their simplicity and efficiency .
化学反応の分析
Types of Reactions
2-Cyano-3-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include amides, nitriles, and various substituted benzamides. The specific products depend on the nature of the reagents and reaction conditions used .
科学的研究の応用
2-Cyano-3-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Cyano-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The cyano and hydroxyl groups play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Cyano-3-hydroxy-N-methylbenzamide include:
- 3-Hydroxy-N-methylbenzamide
- 3-Cyano-N-methylbenzamide
- 2-Cyano-N-methylbenzamide
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the cyano and hydroxyl groups on the benzene ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
2-cyano-3-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C9H8N2O2/c1-11-9(13)6-3-2-4-8(12)7(6)5-10/h2-4,12H,1H3,(H,11,13) |
InChIキー |
HZOPIDMNKOXGKK-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C(=CC=C1)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)









![[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)
